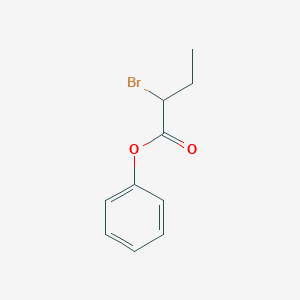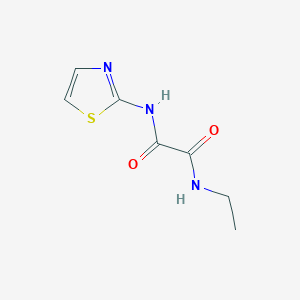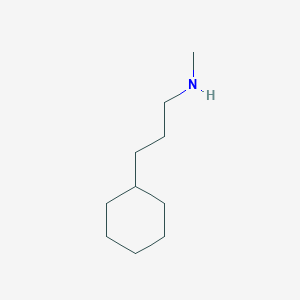
Phenyl 2-bromobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-bromobutanoate: is a chemical compound with the molecular formula C10H11BrO2. It consists of a phenyl group (C6H5) attached to a 2-bromobutanoate moiety. The compound’s structure can be represented as follows:
Phenyl 2-bromobutanoate(C10H11BrO2)
Preparation Methods
Synthetic Routes: Phenyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with phenol. The reaction typically involves the use of acid catalysts (such as sulfuric acid or p-toluenesulfonic acid) and mild heating. The esterification process proceeds as follows:
2-Bromobutanoic acid+Phenol→Phenyl 2-bromobutanoate+Water
Industrial Production: Industrial-scale production methods for this compound may involve variations of the above synthetic route, optimized for efficiency and yield.
Chemical Reactions Analysis
Phenyl 2-bromobutanoate can undergo various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the ester bond in this compound can be cleaved to yield 2-bromobutanoic acid and phenol.
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., hydroxide, alkoxides) to form different derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common reagents and conditions for these reactions depend on the specific transformation desired.
Scientific Research Applications
Phenyl 2-bromobutanoate finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Chemical Biology: It may be used in studies related to enzyme inhibition or substrate specificity.
Mechanism of Action
The exact mechanism of action for Phenyl 2-bromobutanoate depends on its specific application. It could interact with enzymes, receptors, or cellular pathways, leading to biological effects. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Phenyl 2-bromobutanoate’s uniqueness lies in its combination of a phenyl group and a brominated aliphatic ester. Similar compounds include other alkyl bromobutanoates or phenyl-substituted esters.
Remember that this compound’s properties and applications are subject to ongoing scientific investigation, and its full potential awaits further exploration
Properties
CAS No. |
6308-89-0 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
phenyl 2-bromobutanoate |
InChI |
InChI=1S/C10H11BrO2/c1-2-9(11)10(12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
ZPHQCPYPVCGUJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)



![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)


![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)

![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)



